molecular formula C14H12ClN3 B008506 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole CAS No. 109635-38-3

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

Cat. No. B008506
M. Wt: 257.72 g/mol
InChI Key: HKBJSDNECZUKSR-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They exhibit a broad range of biological activities and have applications in medicinal chemistry, agriculture, and as materials in chemical industries. The synthesis of benzimidazole derivatives, including those substituted at various positions, is a topic of ongoing research.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with chlorophenylmethyl groups, often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. A method described involves the aerobic oxidative synthesis of 2-arylbenzimidazoles from arylmethanols or arylmethylamines catalyzed by Fe(III)/TEMPO under solvent-free conditions, showcasing an environmentally friendly approach (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by spectroscopic methods such as UV-vis, FT-IR, and NMR techniques. These methods provide insights into the electronic structure and substituent effects on the benzimidazole core. The synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole derivatives demonstrates the structural versatility of these compounds (Karcı & Demirçalı, 2006).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and coordination with metal ions to form complexes. The reactivity can be influenced by substituents on the benzimidazole ring, allowing for the synthesis of a wide range of compounds with diverse properties.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the molecular structure and substitution pattern on the benzimidazole ring.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the substituents and the overall molecular structure. Studies on the reactivity and stability of these compounds contribute to their application in synthesizing novel materials and biologically active molecules.

Scientific Research Applications

  • Enantioselective Catalysis: Bifunctional chiral 2-aminobenzimidazole derivatives, including variants of the compound , can catalyze enantioselective stereodivergent α-chlorination of 1,3-diketone derivatives (Sánchez, Baeza, & Alonso, 2016).

  • Synthesis of Azo Dyes: These compounds have been used in the efficient synthesis of disperse azo dyes and phenylazopyrimidone dyes (Karcı & Demirçalı, 2006).

  • Immunomodulation: Some 2-aminobenzimidazole derivatives, which are structurally related, exhibit immunomodulatory activities. They can inhibit humoral immune response while stimulating cellular immune response (Nawrocka & Zimecki, 1998).

  • Anticancer Potential: Derivatives of 2-aminobenzimidazole have shown cytotoxic activity against human cancer cell lines, suggesting their potential as anti-cancer agents (Nawrocka et al., 2004).

  • Antimicrobial and Protistocidal Activity: Hydrochlorides of related compounds exhibit antibacterial and protozoal activities against various pathogens (Divaeva et al., 2014).

  • Biofilm Inhibition: 2-aminobenzimidazole derivatives effectively inhibit and disperse gram-positive biofilms, potentially through a zinc-chelating mechanism, making them potential antimicrobial agents (Rogers, Huigens, & Melander, 2009).

  • Corrosion Inhibition: Benzimidazole derivatives have shown effectiveness in inhibiting iron corrosion in acidic solutions (Khaled, 2003).

  • Synthesis of Polyimides: These compounds are involved in the synthesis of novel aromatic polyimides, which have various applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

  • DNA-Encoded Libraries: Their use in the synthesis of multifunctional 2-aminobenzimidazoles on DNA, expanding the ability to design and synthesize DNA-encoded libraries, is notable (Su et al., 2020).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBJSDNECZUKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353511
Record name 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

CAS RN

109635-38-3
Record name 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino benzimidazole (6.66 g, 50 mmol), 4-chlorobenzylchloride (8.86 g, 55 mmol), and potassium carbonate (13.8 g, 100 mmol) in DMF (150 ml) was heated to 50° C. overnight. After dilution with water the product was filtered off. Recrystallization from water/ethanol 1:2 gave pure product. Yield 5.6 g (46%) mp 196°-197° C.
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Raphemot, DF Lonergan, TT Nguyen… - Frontiers in …, 2011 - frontiersin.org
The inward rectifier family of potassium (Kir) channels is comprised of at least 16 family members exhibiting broad and often overlap** cellular, tissue, or organ distributions. The …
Number of citations: 54 www.frontiersin.org
R Raphemot - 2014 - ir.vanderbilt.edu
Inward rectifier potassium (Kir) channels are a family of two transmembrane-spanning potassium selective ion channels. Kir channels are found in all kingdoms of life where they play …
Number of citations: 3 ir.vanderbilt.edu

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